molecular formula C12H18N2O2 B15367084 2-Diethylamino-6-ethylisonicotinic acid

2-Diethylamino-6-ethylisonicotinic acid

Cat. No.: B15367084
M. Wt: 222.28 g/mol
InChI Key: ITZMAVAQQSVQCK-UHFFFAOYSA-N
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Description

2-Diethylamino-6-ethylisonicotinic acid is a substituted pyridine derivative characterized by a diethylamino group at the 2-position and an ethyl group at the 6-position of the isonicotinic acid backbone.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(diethylamino)-6-ethylpyridine-4-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-4-10-7-9(12(15)16)8-11(13-10)14(5-2)6-3/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

ITZMAVAQQSVQCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)O)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-diethylamino-6-ethylisonicotinic acid, ranked by similarity scores and substituent variations:

Compound Name CAS No. Substituents (Position 2 / 6) Similarity Score Key Properties/Applications
2-Chloro-6-methylisonicotinic acid 503555-50-8 Cl / CH₃ 0.85 Higher acidity due to Cl; agrochemical intermediate
2-Chloro-6-ethoxyisonicotinic acid 6291-10-7 Cl / OCH₂CH₃ 0.94 Enhanced solubility in polar solvents; used in coordination chemistry
2-(Benzyloxy)-6-chloroisonicotinic acid 182483-63-2 OCH₂C₆H₅ / Cl 0.94 Bulky benzyloxy group reduces metabolic stability
2-Diethylamino-6-methylisonicotinic acid 1063398-40-2 N(CH₂CH₃)₂ / CH₃ Commercial availability (4 suppliers); potential precursor for drug candidates
Ethyl 2-chloro-6-methoxyisonicotinate 106719-08-8 Cl / OCH₃ (esterified COOEt) 0.97 Ester form improves lipid solubility; prodrug applications

Structural and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group (electron-donating) in 2-diethylamino-6-ethylisonicotinic acid increases basicity and nucleophilicity compared to chloro (electron-withdrawing) substituents in analogs like 2-chloro-6-methylisonicotinic acid. This difference impacts reactivity in substitution reactions .
  • Solubility: Ethyl and diethylamino groups enhance lipophilicity, reducing water solubility relative to methoxy or ethoxy analogs (e.g., 2-chloro-6-ethoxyisonicotinic acid) .
  • Steric Effects : Bulky substituents like benzyloxy (in 2-(benzyloxy)-6-chloroisonicotinic acid) hinder enzymatic degradation but may limit membrane permeability compared to smaller ethyl groups .

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